molecular formula C10H15NO B12994421 2-(2-(Dimethylamino)phenyl)ethanol CAS No. 5339-27-5

2-(2-(Dimethylamino)phenyl)ethanol

Cat. No.: B12994421
CAS No.: 5339-27-5
M. Wt: 165.23 g/mol
InChI Key: HPJAKJOLDBHZJQ-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)phenyl)ethanol is an organic compound with a molecular formula of C10H15NO. It features a dimethylamino group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its unique chemical properties and versatility in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)phenyl)ethanol typically involves the reaction of 2-bromoacetophenone with dimethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the dimethylamino group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-(Dimethylamino)phenyl)acetone.

    Reduction: Formation of 2-(2-(Dimethylamino)phenyl)ethylamine.

    Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

2-(2-(Dimethylamino)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)phenyl)ethanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group can undergo oxidation-reduction reactions, modulating the redox state of cellular environments.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with an ethoxy group instead of a phenyl ring.

    2-(2-(Dimethylamino)phenyl)ethylamine: Similar but with an amine group instead of an ethanol moiety.

Uniqueness

2-(2-(Dimethylamino)phenyl)ethanol is unique due to its combination of a dimethylamino group and a phenyl ring attached to an ethanol moiety. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

5339-27-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[2-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H15NO/c1-11(2)10-6-4-3-5-9(10)7-8-12/h3-6,12H,7-8H2,1-2H3

InChI Key

HPJAKJOLDBHZJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CCO

Origin of Product

United States

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